molecular formula C9H15N3 B1427448 (1-cyclopentyl-1H-pyrazol-3-yl)methanamine CAS No. 1343600-26-9

(1-cyclopentyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B1427448
CAS No.: 1343600-26-9
M. Wt: 165.24 g/mol
InChI Key: ONNPLFFJTVZEEU-UHFFFAOYSA-N
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Description

(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine: is a chemical compound that belongs to the class of pyrazolylmethanamines. It features a cyclopentyl group attached to the 1-position of a pyrazol-3-yl ring, which is further substituted with an amine group at the 3-position. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclopentylamine and hydrazine hydrate.

  • Reaction Steps: The cyclopentylamine is first reacted with hydrazine hydrate to form cyclopentylhydrazine. This intermediate is then cyclized with a suitable carbonyl compound (e.g., ethyl acetoacetate) to form the pyrazolyl ring.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

  • Continuous Flow Synthesis: Some industrial processes may employ continuous flow reactors to enhance production efficiency and scalability.

Chemical Reactions Analysis

(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine: undergoes various types of chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.

  • Reduction: The pyrazolyl ring can undergo reduction reactions to yield different derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, amides.

  • Reduction Products: Reduced pyrazolyl derivatives.

  • Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine: has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (1-cyclopentyl-1H-pyrazol-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazolyl ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

(1-Cyclopentyl-1H-pyrazol-3-yl)methanamine: is compared with other similar compounds to highlight its uniqueness:

  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine: Similar structure but with a methyl group instead of a cyclopentyl group.

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine: Contains a phenyl group instead of a cyclopentyl group.

  • (1-Cyclopentyl-1H-pyrazol-4-yl)methanamine: Similar structure but with the amine group at the 4-position instead of the 3-position.

These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.

Properties

IUPAC Name

(1-cyclopentylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNPLFFJTVZEEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343600-26-9
Record name (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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